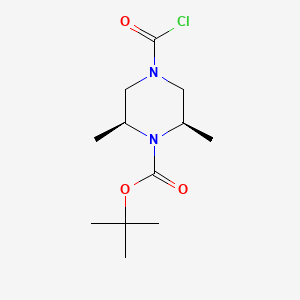

cis-4-Chlorocarbonyl-2,6-dimethyl-piperazine-1-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

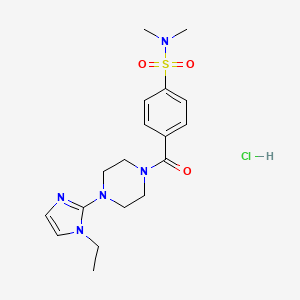

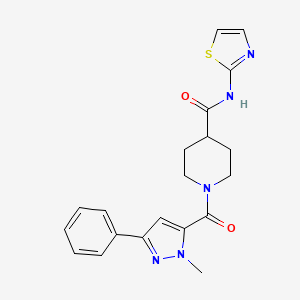

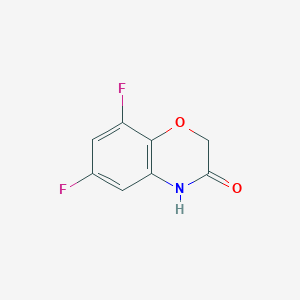

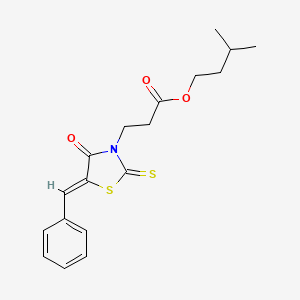

The compound “cis-4-Chlorocarbonyl-2,6-dimethyl-piperazine-1-carboxylic acid tert-butyl ester” is a derivative of piperazine, which is a common building block in the synthesis of various organic compounds . Piperazine derivatives are known for their wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives are typically synthesized from commercially available piperazine and other reagents . The synthesis often involves reactions like formylation, reduction, protection of hydroxy groups, and introduction of formyl groups .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . X-ray diffraction analysis could also be used to confirm the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. Piperazine derivatives are known to serve as useful intermediates in the synthesis of several novel organic compounds .Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It is present in a variety of drugs with different therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus can result in a noticeable difference in the medicinal potential of the resultant molecules. The versatility of piperazine-based molecules reflects their broad potential across several activities, suggesting that modifications to the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamics factors of the resulting molecules. This information highlights the importance of piperazine derivatives in drug discovery and design for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine is known as a versatile medicinally important scaffold and has been utilized as an essential core in numerous marketed drugs across diverse pharmacological activities. Particularly, potent molecules containing piperazine as an essential subunit have been reported to display significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review underscores the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, indicating the scaffold's critical role in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

tert-butyl (2S,6R)-4-carbonochloridoyl-2,6-dimethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O3/c1-8-6-14(10(13)16)7-9(2)15(8)11(17)18-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUYTDNTRNMAOT-DTORHVGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Chlorocarbonyl-2,6-dimethyl-piperazine-1-carboxylic acid tert-butyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2931405.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2931407.png)

![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2931412.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2931413.png)

![2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2931423.png)

![Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine](/img/structure/B2931425.png)

![1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2931427.png)